molecular formula C14H7FN4OS B11483201 N-(2,1,3-benzothiadiazol-4-yl)-4-cyano-2-fluorobenzamide

N-(2,1,3-benzothiadiazol-4-yl)-4-cyano-2-fluorobenzamide

Cat. No.: B11483201
M. Wt: 298.30 g/mol
InChI Key: HCTRDELHGQBROV-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-4-cyano-2-fluorobenzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzothiadiazole ring, a cyano group, and a fluorobenzamide moiety, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-4-cyano-2-fluorobenzamide typically involves the following steps:

    Formation of the Benzothiadiazole Ring: The benzothiadiazole ring can be synthesized by reacting 2-aminothiophenol with nitrous acid, followed by cyclization with sulfur.

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.

    Formation of the Fluorobenzamide Moiety: The fluorobenzamide moiety can be synthesized by reacting 4-fluorobenzoic acid with an appropriate amine, followed by coupling with the benzothiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-4-cyano-2-fluorobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and fluorobenzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiadiazole derivatives.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-4-cyano-2-fluorobenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer.

    Industry: Utilized in the development of optoelectronic devices and materials.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-4-cyano-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death).

Comparison with Similar Compounds

N-(2,1,3-benzothiadiazol-4-yl)-4-cyano-2-fluorobenzamide can be compared with other similar compounds, such as:

    N-(2,1,3-benzothiadiazol-4-yl)-4-cyano-2-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(2,1,3-benzothiadiazol-4-yl)-4-cyano-2-bromobenzamide: Similar structure but with a bromine atom instead of fluorine.

    N-(2,1,3-benzothiadiazol-4-yl)-4-cyano-2-iodobenzamide: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for a variety of applications.

Properties

Molecular Formula

C14H7FN4OS

Molecular Weight

298.30 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-4-cyano-2-fluorobenzamide

InChI

InChI=1S/C14H7FN4OS/c15-10-6-8(7-16)4-5-9(10)14(20)17-11-2-1-3-12-13(11)19-21-18-12/h1-6H,(H,17,20)

InChI Key

HCTRDELHGQBROV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)C3=C(C=C(C=C3)C#N)F

Origin of Product

United States

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